molecular formula C7H6Br2S B3314420 2-Bromo-3-(5-bromo-2-thienyl)-1-propene CAS No. 951886-05-8

2-Bromo-3-(5-bromo-2-thienyl)-1-propene

Cat. No.: B3314420
CAS No.: 951886-05-8
M. Wt: 282 g/mol
InChI Key: ISSVQSURELTRGO-UHFFFAOYSA-N
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Description

2-Bromo-3-(5-bromo-2-thienyl)-1-propene is an organic compound that features a brominated thiophene ring attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(5-bromo-2-thienyl)-1-propene typically involves the bromination of a thiophene derivative followed by the introduction of a propene group. One common method involves the bromination of 2-thienylpropene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(5-bromo-2-thienyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond in the propene chain.

Major Products Formed

    Substitution Products: Compounds with methoxy or tert-butyl groups replacing the bromine atoms.

    Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction Products: Alkanes formed by the reduction of the propene chain.

Scientific Research Applications

2-Bromo-3-(5-bromo-2-thienyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions involving brominated thiophenes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(5-bromo-2-thienyl)-1-propene involves its interaction with molecular targets through its brominated thiophene ring and propene chain. The bromine atoms can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-bromothiophene: Another brominated thiophene derivative with an acetyl group instead of a propene chain.

    2-Bromo-5-benzoylthiophene: Features a benzoyl group attached to the thiophene ring.

    3-(5-Bromo-2-thienyl)-2-cyanoacrylic acid: Contains a cyanoacrylic acid group attached to the thiophene ring.

Uniqueness

2-Bromo-3-(5-bromo-2-thienyl)-1-propene is unique due to its specific combination of a brominated thiophene ring and a propene chain

Properties

IUPAC Name

2-bromo-5-(2-bromoprop-2-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2S/c1-5(8)4-6-2-3-7(9)10-6/h2-3H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSVQSURELTRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264979
Record name 2-Bromo-5-(2-bromo-2-propen-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-05-8
Record name 2-Bromo-5-(2-bromo-2-propen-1-yl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(2-bromo-2-propen-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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